Molecular Recognition Surface: O-Phenyl vs. O-Ethyl Carbamate Scaffolds
The target compound possesses an O-phenyl group that provides an extended aromatic surface for π-stacking and hydrophobic interactions with enzyme active sites, in contrast to the O-ethyl analog ethyl N-(4-ethylphenyl)carbamate. In the O-phenyl-N-aryl carbamate series studied by Aziz-ur-Rehman et al., the nature of the N-aryl substituent determined chymotrypsin inhibitory potency, with O-phenyl-N-(3,5-dimethylphenyl)carbamate (3a) identified as the most potent inhibitor and compound (3d) as the least potent within the same scaffold [1]. This demonstrates that N-aryl substitution pattern—and by extension the specific 4-ethyl substitution on the target compound—directly modulates enzyme inhibition potency. The O-phenyl moiety additionally increases molecular weight to 241.29 vs. 193.24 for the O-ethyl analog, and enhances predicted lipophilicity, with the 4-ethylphenyl carbamate substructure alone exhibiting logP 2.07 .
| Evidence Dimension | Molecular weight, aromatic surface area, and lipophilicity (logP) |
|---|---|
| Target Compound Data | MW 241.29 g/mol; contains O-phenyl + N-(4-ethylphenyl) groups; logP not experimentally determined for intact molecule |
| Comparator Or Baseline | Ethyl N-(4-ethylphenyl)carbamate: MW 193.24 g/mol; 4-ethylphenyl carbamate: MW 165.19 g/mol, logP 2.07 (experimental) |
| Quantified Difference | MW increase of 48.05 g/mol vs. ethyl analog; estimated logP increase of ~1.0-1.5 units based on phenyl-for-ethyl substitution |
| Conditions | Physicochemical property comparison; logP data from chemsrc.com for 4-ethylphenyl carbamate |
Why This Matters
The larger aromatic surface and higher predicted lipophilicity alter target engagement kinetics, metabolic stability, and membrane permeability profiles relative to simpler O-alkyl carbamates, making the O-phenyl scaffold a distinct chemical tool.
- [1] Aziz-ur-Rehman, Khaliq, S., Abbasi, M.A., et al. (2013). Synthesis, spectral characterization and chymotrypsin activity of various O-phenyl-N-aryl carbamates. Asian Journal of Pharmaceutical and Health Sciences, 3(2). View Source
